molecular formula C20H30BNO6 B2437026 (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid CAS No. 2377587-64-7

(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No.: B2437026
CAS No.: 2377587-64-7
M. Wt: 391.27
InChI Key: GMQUGRKNWMSIGK-HNNXBMFYSA-N
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Description

(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C20H30BNO6 and its molecular weight is 391.27. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-9-8-10-14(11-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQUGRKNWMSIGK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid, often referred to as Boc-L-serine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H30BNO6
  • Molecular Weight : 391.27 g/mol
  • CAS Number : 2377587-64-7
  • InChI Key : QEDPTINTWPOCHA-HNNXBMFYSA-N

The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) is significant as boron compounds have been implicated in various biological processes, including enzyme inhibition and cellular signaling pathways.

Research indicates that the compound may interact with specific proteins involved in cellular signaling. For example, it has been studied for its role in inhibiting the Keap1–Nrf2 protein-protein interaction (PPI), a crucial pathway in oxidative stress response and cellular defense mechanisms . The inhibition of this pathway can lead to increased expression of antioxidant genes.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the structure can significantly affect the potency and specificity of the compound. Variations in the acyl groups and substitutions on the phenylene ring have been explored to optimize binding affinity and biological activity. For instance, the introduction of different substituents at specific positions on the phenylene ring has demonstrated varying degrees of inhibitory activity against target proteins .

Case Studies

  • Inhibition of Keap1–Nrf2 Interaction :
    • A study evaluated various derivatives of this compound for their ability to inhibit Keap1–Nrf2 PPI using surface plasmon resonance (SPR) techniques. Compounds with specific structural modifications showed enhanced binding affinities, indicating a promising avenue for drug development targeting oxidative stress-related diseases .
  • Cellular Assays :
    • In vitro assays demonstrated that certain derivatives could activate Nrf2 signaling pathways effectively, leading to increased expression of cytoprotective genes. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

Data Tables

PropertyValue
Molecular FormulaC20H30BNO6
Molecular Weight391.27 g/mol
CAS Number2377587-64-7
Biological ActivityInhibitor of Keap1–Nrf2 PPI
PotencyVaries with structural modifications

Scientific Research Applications

Structural Information

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. The presence of a boron-containing moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) suggests potential applications in cross-coupling reactions and other boron chemistry applications .

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide derivatives and as an intermediate in drug development. Its structure allows for modifications that can enhance bioactivity or selectivity towards biological targets.

Case Study: Peptide Synthesis

In a recent study, researchers employed (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid as a key building block in synthesizing bioactive peptides. The Boc group facilitated the selective protection of amino acids during coupling reactions, leading to higher yields and purities of the final peptide products .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in reactions involving boron chemistry. Its ability to participate in Suzuki coupling reactions expands its utility in forming carbon-carbon bonds.

Case Study: Carbon-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating cross-coupling reactions between aryl halides and boronic acids. The reaction conditions were optimized to yield high-purity products with minimal byproducts .

Biochemical Research

Due to its structural features, this compound can be used as a probe or tool in biochemical studies. Its interactions with enzymes or receptors can be explored to understand biological mechanisms better.

Case Study: Enzyme Inhibition Studies

Research has indicated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. By modifying the substituents on the aromatic ring or altering the Boc group, researchers have been able to fine-tune the inhibitory activity .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid via Suzuki-Miyaura coupling?

The synthesis typically involves coupling a Boc-protected amino acid derivative with a boronic ester-functionalized aryl halide. Key steps include:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is commonly used for Suzuki reactions due to its stability and efficiency in forming C–B bonds .
  • Reaction conditions : Reflux in 1,2-dimethoxyethane under inert atmosphere (e.g., nitrogen) for 2–4 hours, with sodium carbonate as a base to neutralize HX byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC to isolate the product from unreacted boronic ester or palladium residues.

Q. How is the stereochemical integrity of the (2S)-configured amino acid maintained during synthesis?

  • Chiral auxiliaries : Use Boc-protected L-amino acid precursors to preserve the (2S) configuration.
  • Mild reaction conditions : Avoid strong acids/bases that could racemize the α-carbon. For example, use DMAP (4-dimethylaminopyridine) as a catalyst in coupling reactions instead of harsher reagents .
  • Monitoring : Confirm stereochemistry via chiral HPLC or polarimetry (e.g., specific rotation comparison with standards) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and boronic ester signals (dioxaborolane protons at ~1.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~434.2 g/mol based on C₂₁H₂₉BN₂O₆) .
  • HPLC purity : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% for most research applications) .

Advanced Research Questions

Q. How does the tetramethyl-1,3,2-dioxaborolane group influence reactivity in cross-coupling reactions?

  • Stability vs. reactivity : The tetramethyl-dioxaborolane group is less prone to protodeboronation compared to pinacol boronic esters but requires activation (e.g., fluoride ions) for efficient coupling .
  • Steric effects : The bulky methyl substituents may slow transmetallation steps in Suzuki reactions, necessitating higher catalyst loadings (5–10 mol% Pd) .
  • Data contradiction : Some studies report lower yields with electron-deficient aryl partners; optimizing solvent polarity (e.g., THF instead of DME) can mitigate this .

Q. What strategies are effective for improving the compound’s stability in aqueous or biological systems?

  • pH control : The boronic ester hydrolyzes rapidly in acidic conditions (pH < 4). Buffering solutions to pH 7–8 stabilizes the compound for in vitro assays .
  • Lyophilization : Store as a lyophilized powder at –20°C to prevent hydrolysis. Reconstitute in anhydrous DMSO for cell-based studies .
  • Prodrug approaches : Replace the boronic ester with a more stable trifluoroborate salt for in vivo applications, though this requires post-synthetic modification .

Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS methods : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor transitions specific to the boronic ester (e.g., m/z 434→318 for fragmentation) .
  • Internal standards : Deuterated analogs (e.g., Boc-d₇) improve quantification accuracy in biological samples .
  • Limitations : Boron-containing compounds can bind to glassware; use polypropylene vials to minimize adsorption .

Q. Methodological Insights from Evidence

Parameter Optimal Conditions References
Suzuki coupling catalyst Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME, reflux, 2h
Chiral purity assessment Chiralpak AD-H column, 90:10 hexane/IPA, 1 mL/min
Stability in solution >90% intact after 24h in pH 7.4 buffer at 4°C

Q. Key Challenges & Solutions

  • Protodeboronation : Observed during prolonged storage. Solution: Add 1% triethylamine to reaction mixtures to scavenge protons .
  • Low solubility : Use co-solvents like DMF (≤10%) in aqueous buffers without destabilizing the boronic ester .

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